Product packaging for 2,2-Dichloroindene-1,3-dione(Cat. No.:CAS No. 32974-80-4)

2,2-Dichloroindene-1,3-dione

Cat. No.: B11992283
CAS No.: 32974-80-4
M. Wt: 215.03 g/mol
InChI Key: YZFSRQKSNWFCSD-UHFFFAOYSA-N
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Description

2,2-Dichloroindene-1,3-dione is a derivative of the privileged indane-1,3-dione scaffold, a structure renowned for its versatility in diverse research fields . The compound shares the core structure of indane-1,3-dione, which is extensively utilized as a synthetic intermediate and a strong electron acceptor in organic electronics . The core scaffold is known for its active methylene group, making it an excellent substrate for functionalization via Knoevenagel reactions to design more complex molecular architectures . While specific bioactivity data for this compound is not widely reported, indane-1,3-dione derivatives are actively investigated for their potential in medicinal chemistry, with studies exploring antitumor, antibacterial, and anti-inflammatory activities . The introduction of chlorine atoms is a common strategy in medicinal chemistry to modulate properties like lipophilicity and metabolic stability. Furthermore, this compound serves as a key precursor for the development of specialized materials, including dyes for solar cells, photoinitiators for polymerization, and chromophores for non-linear optical (NLO) applications . This product is provided For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H4Cl2O2 B11992283 2,2-Dichloroindene-1,3-dione CAS No. 32974-80-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

32974-80-4

Molecular Formula

C9H4Cl2O2

Molecular Weight

215.03 g/mol

IUPAC Name

2,2-dichloroindene-1,3-dione

InChI

InChI=1S/C9H4Cl2O2/c10-9(11)7(12)5-3-1-2-4-6(5)8(9)13/h1-4H

InChI Key

YZFSRQKSNWFCSD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(C2=O)(Cl)Cl

Origin of Product

United States

Reactivity and Reaction Pathways of 2,2 Dichloroindene 1,3 Dione

General Reactivity Profiles of Dihalo-1,3-diones

Dihalo-1,3-diones, including 2,2-dichloroindene-1,3-dione, exhibit a distinct reactivity pattern largely influenced by the presence of two electron-withdrawing carbonyl groups and the two halogen atoms at the C2 position. The carbonyl groups enhance the acidity of any alpha-protons, although in the case of this compound, these have been substituted. More importantly, the gem-dihalogenated carbon atom becomes a key electrophilic center.

The general reactivity of these compounds is characterized by their susceptibility to nucleophilic attack at the C2 position, often leading to the substitution of one or both halogen atoms. The electron-withdrawing nature of the adjacent carbonyls facilitates this process by stabilizing the developing negative charge in the transition state. Furthermore, the indane-1,3-dione scaffold itself can participate in various reactions, including those involving the aromatic ring and the carbonyl groups. The reactivity of the related 2,2-dibromo-1,3-indandione with various nucleophiles underscores the potential for similar transformations with the dichloro analogue.

Nucleophilic Substitution Reactions Involving Chlorine Atoms

The core of this compound's synthetic utility lies in its propensity to undergo nucleophilic substitution at the C2 position. The two chlorine atoms are excellent leaving groups, readily displaced by a wide range of nucleophiles. This reactivity allows for the introduction of diverse functionalities and the construction of novel molecular frameworks.

Formation of Novel Heterocyclic Frameworks

A significant application of the nucleophilic substitution reactions of this compound is the synthesis of novel heterocyclic compounds. By employing bifunctional nucleophiles, it is possible to construct fused and spiro-heterocyclic systems in a single synthetic operation.

For instance, the reaction with dinucleophiles can lead to the formation of various five- and six-membered heterocyclic rings fused to the indane system. The synthesis of indenopyrazoles from indan-1,3-dione derivatives highlights the potential for such cyclization reactions. nih.govnih.gov Although specific examples with this compound are not extensively documented, the reactivity of analogous compounds suggests that reactions with reagents like hydrazine and its derivatives would proceed to form indenopyrazole systems.

Similarly, the synthesis of spiro-thiazolidine derivatives from isatin precursors provides a template for potential reactions of this compound. nih.govresearchgate.net The reaction with a nucleophile containing both a thiol and an amine group could lead to the formation of a spiro[indene-2,2'-thiazolidine]-1,3-dione ring system.

Reactions with Carbon- and Heteroatom-Based Nucleophiles

A broad spectrum of both carbon- and heteroatom-based nucleophiles readily react with this compound, leading to the substitution of one or both chlorine atoms.

Heteroatom-Based Nucleophiles:

Amines: Primary and secondary amines are expected to react readily with this compound to yield 2-amino-2-chloro- and 2,2-diamino-indene-1,3-dione derivatives. The reaction of 1,3-dichloro-1,3-bis(dimethylamino)-propenium salts with primary amines provides a parallel for the types of products that could be expected. rsc.org

Thiols: Thiolates are potent nucleophiles that can displace the chloride ions to form 2-thio- and 2,2-bis(thio)-indene-1,3-dione derivatives. The reaction of 2-bromo-1,3-indandione with thiophenolates, which yields 2,2-bis(phenylthio)-1,3-indandione, supports this anticipated reactivity. chemicalpapers.com

Phosphines: Triarylphosphines can act as nucleophiles, attacking the C2 position. The initial adduct could then undergo further reactions, such as hydrolysis, analogous to the Staudinger reaction. escholarship.org

Carbon-Based Nucleophiles:

The reaction with carbon-based nucleophiles, such as enolates and organometallic reagents, can lead to the formation of new carbon-carbon bonds at the C2 position. This provides a powerful tool for the elaboration of the indane-1,3-dione scaffold.

Nucleophile TypeReagent ExampleExpected Product
AminePiperidine2,2-dipiperidino-1H-indene-1,3(2H)-dione
ThiolSodium thiophenolate2,2-bis(phenylthio)-1H-indene-1,3(2H)-dione
PhosphineTriphenylphosphine(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)triphenylphosphorane
Carbon NucleophileMalononitrile anion2-(dicyanomethylene)-1H-indene-1,3(2H)-dione

Electrophilic and Radical Transformations

While the reactivity of this compound is dominated by nucleophilic attack at the C2 position, the potential for electrophilic and radical transformations should not be overlooked. The electron-rich aromatic ring can, in principle, undergo electrophilic substitution, although the deactivating effect of the dicarbonyl moiety would likely necessitate harsh reaction conditions.

Radical reactions involving this compound are less explored. However, given the presence of weak C-Cl bonds, radical cleavage could be initiated under photolytic or thermolytic conditions, or through the action of radical initiators. The resulting radicals could then participate in a variety of transformations, including addition to unsaturated systems or hydrogen atom abstraction.

Cycloaddition and Annulation Strategies Utilizing the Indene-1,3-dione Moiety

The indene-1,3-dione core can participate in cycloaddition and annulation reactions, providing access to more complex polycyclic systems. While specific examples involving this compound are not prevalent in the literature, the reactivity of related indane-1,3-dione derivatives offers insights into potential pathways.

The exocyclic double bond that can be formed at the C2 position after substitution reactions can act as a dienophile in Diels-Alder reactions. Furthermore, annulation strategies involving palladium-catalyzed C-H activation of 2-aryl-1,3-indandiones with alkynes to form spirobi[indene]-1,3-diones suggest that the indene-1,3-dione moiety can be a versatile partner in metal-catalyzed annulation reactions.

Transformations Involving the Dicarbonyl Functionality

The two carbonyl groups of this compound are also sites of reactivity. They can undergo reactions typical of ketones, such as condensation reactions with active methylene (B1212753) compounds. For instance, Knoevenagel condensation of the parent indane-1,3-dione with various aldehydes is a well-established reaction. nih.govmdpi.com

Knoevenagel Condensation Reactions with this compound as an Acceptor

The Knoevenagel condensation is a nucleophilic addition of a compound with an active hydrogen (an active methylene compound) to a carbonyl group, which is then followed by a dehydration reaction to yield an α,β-unsaturated product wikipedia.org. In the context of indane-1,3-dione chemistry, the unsubstituted indane-1,3-dione molecule typically serves as the active methylene component, as the protons on the C-2 carbon are acidic and easily removed by a base nih.govencyclopedia.pub.

However, in the case of this compound, the C-2 position is disubstituted with chlorine atoms and lacks the acidic protons necessary to act as the nucleophilic partner in a Knoevenagel condensation. Instead, the compound's reactivity is dictated by the electrophilic nature of its two carbonyl carbons. These carbonyl groups can function as acceptors for nucleophiles.

Theoretically, this compound could act as the electrophilic acceptor in a Knoevenagel-type reaction. In this proposed pathway, a carbanion generated from an active methylene compound (such as malononitrile or diethyl malonate) would attack one of the carbonyl carbons of this compound. This would be followed by the elimination of a water molecule to form a condensed product. Despite the mechanistic plausibility of this reaction, specific examples and detailed research findings for the Knoevenagel condensation using this compound as the acceptor are not extensively documented in the scientific literature.

Ring Contraction and Expansion Reactions in Related Indanedione Chemistry

While the chemistry of this compound itself is specific, the broader class of 2,2-disubstituted indane-1,3-diones is known to undergo notable ring expansion reactions. These transformations provide pathways to medium- and large-sized heterocyclic systems, which are of significant interest in synthetic chemistry.

Research has demonstrated that certain 2,2-disubstituted indane-1,3-diones can be induced to undergo novel ring cyclization-expansion reactions. One prominent example involves the selective catalytic hydrogenation of the pyridine ring in 2-phenyl-2-[2-(2-pyridyl)ethyl]-indan-1,3-dione. This process facilitates a ring expansion, yielding a nine-membered nitrogen-containing heterocycle port.ac.uk.

Similarly, other derivatives have been shown to form different ring systems. The hydrazinolysis of 2-methyl-2-(4-N-phthalimidobutyl)-indan-1,3-dione results in the formation of a new azepine-containing ring structure through direct cyclization port.ac.uk. Furthermore, a series of 2-methyl-2-(ω-N-phthalimidoalkyl)-indan-1,3-diones have been synthesized, some of which also undergo ring expansion to produce eight- and nine-membered nitrogen-containing rings. In some instances, these expanded rings can participate in subsequent transannular reactions to create new fused-ring heterocyclic systems port.ac.uk.

The structural parameters necessary for these novel ring-expansion reactions have been thoroughly investigated through the synthesis and modification of related compounds port.ac.uk. While these ring expansion pathways for 2,2-disubstituted indane-1,3-diones are documented, ring contraction reactions involving the indanedione core are less commonly reported in the literature.

Table 1: Examples of Ring Expansion Reactions in 2,2-Disubstituted Indane-1,3-dione Derivatives

Starting Material Reaction Type Product Description Reference
2-phenyl-2-[2-(2-pyridyl)ethyl]-indan-1,3-dione Selective catalytic hydrogenation Nine-membered nitrogen-containing heterocycle port.ac.uk
2-methyl-2-(ω-N-phthalimidoalkyl)-indan-1,3-diones Ring cyclization-expansion Eight- and nine-membered nitrogen-containing rings port.ac.uk
2-methyl-2-(4-N-phthalimidobutyl)-indan-1,3-dione Hydrazinolysis / Direct cyclization Azepine-containing ring structure port.ac.uk

Mechanistic Investigations in 2,2 Dichloroindene 1,3 Dione Chemistry

Elucidation of Reaction Mechanisms in Synthetic Pathways

The formation and reactivity of 2,2-dichloroindene-1,3-dione are governed by mechanisms rooted in the principles of carbonyl and halogen chemistry.

Oxidative Transformation Mechanisms in Dihaloindandione Formation

The synthesis of this compound from indane-1,3-dione involves an oxidative dichlorination at the active methylene (B1212753) C2 position. This transformation is typically achieved using chlorinating agents such as N-chlorosuccinimide (NCS) or 1,3-dichloro-5,5-dimethylhydantoin. nih.gov The mechanism is understood to proceed through the formation of an enol or enolate intermediate, which is the key nucleophilic species. encyclopedia.pub

The acidic nature of the protons at the C2 position of indane-1,3-dione, flanked by two electron-withdrawing carbonyl groups, facilitates the formation of the enolate in the presence of a base, or the enol in the presence of an acid. wikipedia.orgeasetolearn.comyoutube.comegyankosh.ac.in This enol/enolate then acts as a nucleophile, attacking the electrophilic chlorine atom of the chlorinating agent. libretexts.org This process is repeated for the second chlorination, leading to the gem-dichloro product. The proposed mechanism, by analogy to the acid-catalyzed α-halogenation of ketones, is as follows:

Enolization: The indane-1,3-dione tautomerizes to its enol form, a step that is often rate-determining. libretexts.org

First Chlorination: The electron-rich double bond of the enol attacks an electrophilic chlorine source, leading to the formation of 2-chloroindane-1,3-dione and regeneration of the acid catalyst.

Second Enolization: The resulting 2-chloroindane-1,3-dione undergoes another tautomerization to form its corresponding enol.

Second Chlorination: A second electrophilic attack by the enol on the chlorinating agent yields the final product, this compound.

A similar mechanism is proposed for the fluorination of indane-1,3-dione using Selectfluor®, where the enol's double bond attacks the electrophilic fluorine, followed by deprotonation, with the process being iterated for difluorination. nih.govencyclopedia.pub

Table 1: Proposed Mechanistic Steps for the Dichlorination of Indane-1,3-dione

StepDescriptionKey Intermediates
1Protonation of a carbonyl oxygenOxonium ion
2Deprotonation at C2 to form the enolEnol of indane-1,3-dione
3Nucleophilic attack of the enol on the chlorinating agentMonochloro-substituted intermediate
4Repetition of steps 1-3Enol of 2-chloroindane-1,3-dione
5Final product formationThis compound

Detailed Mechanistic Studies of Nucleophilic Addition and Substitution

The chemistry of this compound is characterized by its reactions with nucleophiles. The two carbonyl groups render the C1 and C3 positions highly electrophilic, while the gem-dichloro group at C2 makes it a site for potential substitution reactions.

One of the fundamental reactions of this compound is its hydrolysis. The mechanism of hydrolysis of gem-dihalides typically proceeds through a nucleophilic substitution pathway. wikipedia.orgaskfilo.comquora.comvedantu.comdoubtnut.com In the case of this compound, the reaction with water or a hydroxide (B78521) ion leads to the formation of a gem-halohydrin intermediate. This is followed by the expulsion of the second halide, leading to the formation of a new carbonyl group at the C2 position, ultimately yielding ninhydrin (B49086) (2,2-dihydroxyindane-1,3-dione).

The proposed mechanism for the hydrolysis is as follows:

Nucleophilic Attack: A water molecule or hydroxide ion attacks one of the electrophilic carbonyl carbons (C1 or C3), or the C2 carbon. Given the high reactivity of gem-dihalides, initial attack at C2 is also plausible, leading to a tetrahedral intermediate.

Formation of Gem-halohydrin: Subsequent displacement of one of the chloride ions results in the formation of a 2-chloro-2-hydroxyindane-1,3-dione intermediate.

Intramolecular Rearrangement: The newly formed hydroxyl group can then facilitate the expulsion of the second chloride ion.

Formation of the Final Product: This leads to the formation of a carbonyl group at C2, resulting in the hydrated product, ninhydrin.

Reactions with other nucleophiles, such as amines and alcohols, are expected to follow similar mechanistic pathways, involving nucleophilic addition to the carbonyl groups or substitution at the C2 position. The specific pathway taken will depend on the nature of the nucleophile and the reaction conditions. The presence of two electron-withdrawing chlorine atoms at the C2 position enhances the electrophilicity of the carbonyl carbons, making them more susceptible to nucleophilic attack.

Identification and Characterization of Reaction Intermediates

While direct spectroscopic observation of all reaction intermediates in the chemistry of this compound is challenging, their existence can be inferred from mechanistic principles and, in some cases, by trapping experiments or computational studies.

During nucleophilic reactions, particularly hydrolysis, the formation of a gem-halohydrin (2-chloro-2-hydroxyindane-1,3-dione) is a critical intermediate. wikipedia.orgquora.com This species is generally unstable and readily eliminates the second halide to form the final product. In reactions with other nucleophiles, analogous intermediates are expected. For instance, with an alcohol, a hemiacetal-like intermediate could be formed at one of the carbonyl carbons.

Studies on Stereochemical and Regioselective Control in Reactions

The planar and prochiral nature of the indane-1,3-dione ring system introduces the potential for stereoselectivity in its reactions. Nucleophilic attack on the carbonyl carbons of this compound can, in principle, occur from either the Re or Si face of the carbonyl group. libretexts.orglibretexts.orgsaskoer.ca If the nucleophile is chiral, or if a chiral catalyst is employed, diastereomeric products could be formed. In the absence of any chiral influence, a racemic mixture of products would be expected if a new stereocenter is generated. libretexts.org

Regioselectivity is a key consideration in the reactions of this compound with nucleophiles. The molecule presents three potential electrophilic sites: the two carbonyl carbons (C1 and C3) and the dichlorinated carbon (C2). The preferred site of attack will be determined by a combination of electronic and steric factors.

Attack at C1/C3: Nucleophilic addition to the carbonyl groups is a common reaction pathway for 1,3-dicarbonyl compounds. The high electrophilicity of these carbons makes them susceptible to attack by a wide range of nucleophiles.

Attack at C2: Nucleophilic substitution at the C2 position, displacing one or both chlorine atoms, is also a possibility. The gem-dichloro arrangement makes this carbon a potential site for substitution, especially with soft nucleophiles.

The outcome of the reaction will depend on the "hard" or "soft" nature of the nucleophile (HSAB theory) and the reaction conditions. Hard nucleophiles are more likely to attack the hard electrophilic carbonyl carbons, while softer nucleophiles might favor attack at the softer C2 carbon.

Kinetic Analysis of Key Chemical Transformations

For the halogenation of ketones, it has been shown that the reaction rate is often independent of the concentration and nature of the halogen. royalsocietypublishing.org The rate-determining step is the enolization of the ketone. libretexts.org This implies that the rate of dichlorination of indane-1,3-dione is likely dependent on the concentration of the indanedione and the acid or base catalyst, but not on the concentration of the chlorinating agent.

Table 2: Factors Influencing Reaction Rates in the Chemistry of this compound (Inferred)

ReactionRate-Determining Step (Proposed)Factors Influencing Rate
Dichlorination of Indane-1,3-dioneEnolizationConcentration of indane-1,3-dione, catalyst concentration (acid or base)
Nucleophilic Attack on CarbonylsNucleophilic additionConcentration of this compound, concentration and nucleophilicity of the nucleophile
HydrolysisNucleophilic substitution at C2Concentration of this compound, concentration of water/hydroxide

Further kinetic investigations would be necessary to fully elucidate the rate laws and activation parameters for the various transformations involving this compound, providing a more complete understanding of its chemical reactivity.

Advanced Spectroscopic Characterization Techniques in the Study of 2,2 Dichloroindene 1,3 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 2,2-dichloroindene-1,3-dione. A combination of one- and two-dimensional NMR experiments in solution, along with solid-state NMR, can provide a complete picture of the molecule's atomic connectivity and spatial arrangement.

High-resolution 1D and 2D NMR spectroscopy are fundamental in confirming the molecular structure of this compound in solution.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to be relatively simple. The primary feature would be a set of signals corresponding to the four aromatic protons on the benzene (B151609) ring. Due to the symmetry of the indane-1,3-dione core, these protons would likely appear as two distinct multiplets, representing the AA'BB' spin system typical of ortho-disubstituted benzene derivatives. The chemical shifts of these protons would be influenced by the electron-withdrawing nature of the adjacent carbonyl groups.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides crucial information about the carbon framework. Key expected signals include those for the two equivalent carbonyl carbons (C1 and C3), the quaternary C2 carbon bearing the two chlorine atoms, and the carbons of the aromatic ring. The chemical shift of the C2 carbon would be significantly downfield due to the deshielding effect of the two chlorine atoms and two carbonyl groups. Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be used to distinguish between CH and quaternary carbons.

The following table summarizes the anticipated ¹H and ¹³C NMR chemical shifts for this compound, based on data from related indane-1,3-dione derivatives.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aromatic CH7.8 - 8.2124 - 138
C1, C3 (C=O)-~190
C2 (-CCl₂-)-85 - 95
Aromatic C (quaternary)-130 - 140

Two-Dimensional NMR: To definitively assign the proton and carbon signals and to confirm connectivity, various 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between adjacent aromatic protons, helping to assign their specific positions on the benzene ring.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the aromatic CH carbons.

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for investigating the structure and dynamics of molecules in the solid state, providing information that is often complementary to solution-state NMR and X-ray diffraction data. For this compound, ssNMR can be particularly insightful for conformational and tautomeric analysis.

Unlike its parent compound, indane-1,3-dione, which can exist in keto-enol tautomeric forms, this compound is locked in the diketo form due to the absence of protons at the C2 position. Therefore, tautomeric analysis would confirm the exclusive presence of the diketo structure in the solid state.

Conformational analysis using ssNMR would focus on the planarity of the molecule and the orientation of the functional groups. By using techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS), high-resolution ¹³C ssNMR spectra can be obtained. The chemical shifts of the carbonyl and aromatic carbons can provide information about the local electronic environment and intermolecular packing forces in the crystal lattice. In some instances, crystallographically non-equivalent molecules in the unit cell can be distinguished as separate signals in the ssNMR spectrum, providing further details about the crystal packing.

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of this compound, as well as for elucidating its fragmentation pathways upon ionization.

The nominal molecular mass of this compound (C₉H₄Cl₂O₂) is 214 g/mol . High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental formula. A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak due to the presence of two chlorine atoms. The natural isotopic abundance of chlorine is approximately 75.8% ³⁵Cl and 24.2% ³⁷Cl. This results in a characteristic M, M+2, and M+4 peak pattern with an intensity ratio of approximately 9:6:1.

Electron Ionization (EI) mass spectrometry would likely induce significant fragmentation. A plausible fragmentation pathway for this compound is proposed below:

Loss of a chlorine radical: The molecular ion [C₉H₄Cl₂O₂]⁺˙ could lose a chlorine radical (•Cl) to form the [M-Cl]⁺ ion.

Loss of carbon monoxide: Successive losses of carbon monoxide (CO) molecules are characteristic of dicarbonyl compounds. This would lead to fragments such as [M-CO]⁺˙ and [M-2CO]⁺˙.

Combined losses: A combination of these fragmentation steps could also occur, leading to ions like [M-Cl-CO]⁺ and [M-Cl-2CO]⁺.

Formation of benzoyl-type cations: Cleavage of the five-membered ring could lead to the formation of chlorinated benzoyl-type cations.

The following table outlines the expected major fragments in the mass spectrum of this compound.

m/z (mass/charge) Proposed Fragment Ion Proposed Neutral Loss
214/216/218[C₉H₄Cl₂O₂]⁺˙ (Molecular Ion)-
179/181[C₉H₄ClO₂]⁺•Cl
186/188/190[C₈H₄Cl₂O]⁺˙CO
151/153[C₈H₄ClO]⁺CO, •Cl
158/160/162[C₇H₄Cl₂]⁺˙2CO
123/125[C₇H₄Cl]⁺2CO, •Cl

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment and Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. These methods are highly effective for identifying functional groups and providing a "fingerprint" for the compound.

For this compound, the most prominent features in the IR and Raman spectra would be associated with the carbonyl (C=O) groups and the carbon-chlorine (C-Cl) bonds.

Carbonyl Vibrations: As a 1,3-diketone, this compound will exhibit two characteristic C=O stretching vibrations: a symmetric stretch and an asymmetric stretch. These typically appear in the region of 1700-1750 cm⁻¹. The coupling between the two carbonyl groups leads to this splitting. In the IR spectrum, the asymmetric stretch is usually more intense, while in the Raman spectrum, the symmetric stretch is often stronger. The exact frequencies will be influenced by the electron-withdrawing effect of the chlorine atoms at the C2 position.

Carbon-Chlorine Vibrations: The C-Cl stretching vibrations are expected in the fingerprint region of the spectrum, typically between 600 and 800 cm⁻¹. Due to the presence of two chlorine atoms on the same carbon, symmetric and asymmetric stretching modes are anticipated.

Aromatic Vibrations: The spectra will also display characteristic bands for the aromatic ring, including C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

The table below summarizes the expected key vibrational modes for this compound.

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique (IR/Raman)
Aromatic C-H Stretch3050 - 3150IR, Raman
Asymmetric C=O Stretch1730 - 1750IR (strong)
Symmetric C=O Stretch1700 - 1720Raman (strong)
Aromatic C=C Stretch1450 - 1600IR, Raman
Asymmetric C-Cl Stretch750 - 800IR, Raman
Symmetric C-Cl Stretch600 - 650IR, Raman

X-ray Crystallography for Precise Solid-State Molecular Architecture Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide accurate measurements of bond lengths, bond angles, and torsion angles, as well as detailed information about intermolecular interactions and crystal packing.

The molecule is expected to be largely planar, with the five-membered ring possibly adopting a slight envelope conformation. The C2 carbon atom will have a tetrahedral geometry, bonded to the two chlorine atoms and two adjacent carbon atoms of the ring. The C-Cl bond lengths are anticipated to be in the typical range for chlorinated organic compounds (approximately 1.75-1.80 Å). The C=O bond lengths would be around 1.20 Å.

The crystal packing is likely to be governed by van der Waals forces and potentially weak C-H···O and C-H···Cl hydrogen bonds, as well as halogen-halogen interactions. Analysis of the crystal structure would reveal how these intermolecular forces dictate the supramolecular architecture of the solid.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions.

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. For this compound, these transitions would be associated with the conjugated system of the aromatic ring and the carbonyl groups. They are typically high-intensity absorptions and are expected to appear in the UV region, likely below 300 nm.

n → π Transitions:* These are lower energy transitions involving the promotion of a non-bonding electron (from the lone pairs on the oxygen atoms of the carbonyl groups) to a π* antibonding orbital. These transitions are symmetry-forbidden and thus have a much lower intensity than π → π* transitions. They are expected to appear at longer wavelengths, possibly in the near-UV region (around 300-350 nm).

The presence of the chlorine atoms may cause a slight bathochromic (red) or hypsochromic (blue) shift of the absorption maxima compared to the parent indane-1,3-dione, depending on the interplay of their inductive and resonance effects.

The following table presents the expected electronic transitions for this compound.

Transition Type Expected λₘₐₓ (nm) Relative Intensity
π → π< 300High
n → π300 - 350Low

Theoretical and Computational Studies of 2,2 Dichloroindene 1,3 Dione

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties and predict the reactivity of molecules.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can explore the different conformations (spatial arrangements) a molecule can adopt and determine their relative stabilities. For a relatively rigid molecule like 2,2-dichloroindene-1,3-dione, MD simulations could reveal information about its vibrational modes and interactions with solvent molecules. No studies detailing MD simulations for the conformational analysis of this compound were identified.

Computational Spectroscopy for Prediction and Interpretation of Spectroscopic Data

Computational methods can predict various types of molecular spectra, such as infrared (IR), Raman, nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis). These theoretical spectra are invaluable for interpreting experimental data and confirming molecular structures. A computational spectroscopy study of this compound would involve calculating its vibrational frequencies or electronic transitions to predict its spectral features. No such computational spectroscopic data for this specific compound could be located.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) is a modeling approach that aims to correlate the structural or property descriptors of molecules with a specific property of interest (e.g., boiling point, solubility, reactivity). These models, once established, can be used to predict the properties of new, unmeasured compounds. A QSPR study involving this compound would require a dataset of related compounds with known properties to build a predictive model. No QSPR models specifically developed for or including this compound were found in the search results.

Applications of 2,2 Dichloroindene 1,3 Dione in Advanced Organic Synthesis and Materials Science

Role as a Versatile Building Block in Complex Molecule Synthesis

The unique chemical reactivity of 2,2-dichloroindene-1,3-dione positions it as a valuable intermediate in the construction of diverse and complex molecular architectures.

Precursor for the Development of Novel Heterocyclic Systems

The indane-1,3-dione core is a valuable precursor for synthesizing a wide array of heterocyclic compounds. researchgate.netresearchgate.net The gem-dichloro group in this compound serves as an excellent electrophilic site, readily undergoing reactions with various binucleophiles to form new heterocyclic rings. This reactivity is analogous to that of other activated dichloro compounds, such as 2,3-dichloro-1,4-naphthoquinone, which are known to react with nucleophiles to produce N-, S-, and O-substituted derivatives. researchgate.net

In these reactions, the two chlorine atoms act as leaving groups in a sequential nucleophilic substitution process. Condensation with binucleophiles like hydrazines, diamines, or amino-thiols can lead to the formation of fused heterocyclic systems, such as pyrazoles, diazepines, or thiazepines fused to the indane core. This synthetic strategy provides a direct route to novel, rigid, polycyclic scaffolds that are of significant interest in medicinal chemistry and materials science. nih.gov The reaction proceeds via an initial nucleophilic attack on the carbonyl carbon followed by cyclization and elimination of two molecules of hydrogen chloride.

Table 1: Potential Heterocyclic Systems from this compound

BinucleophileResulting Heterocyclic System
HydrazineIndeno[1,2-c]pyrazole
EthylenediamineIndeno[1,2-b] nih.govmdpi.comdiazepine
o-PhenylenediamineIndeno[1,2-b]quinoxaline
2-AminoethanethiolIndeno[1,2-b] nih.govmdpi.comthiazepine

Intermediacy in the Construction of Advanced Organic Scaffolds

Beyond the initial formation of heterocycles, this compound is an important intermediate for building more elaborate organic scaffolds. The indanedione motif is a key structural component in many functional materials and natural products. researchgate.net The high reactivity of the dichloro-substituted carbon allows for the introduction of a wide range of functionalities through nucleophilic displacement reactions.

This versatility enables the construction of complex spiro-heterocycles and other intricate molecular architectures. researchgate.net For instance, sequential reactions with different nucleophiles can lead to asymmetrically substituted derivatives at the 2-position, creating chiral centers and complex three-dimensional structures. The parent indane-1,3-dione scaffold has been extensively used in domino and multi-component reactions to build fused and spiro compounds, and the 2,2-dichloro derivative provides a reactive handle to expand this chemical diversity even further. nih.govresearchgate.net

Integration into Functional Advanced Materials

The strong electron-accepting nature of the indene-1,3-dione core makes its derivatives highly valuable components in the design of advanced functional materials for electronic and optical applications. mdpi.comnih.gov

Acceptor Units in High-Performance Organic Photovoltaic Devices

In the field of organic photovoltaics (OPVs), there is a significant focus on developing non-fullerene acceptors (NFAs) to overcome the limitations of traditional fullerene derivatives. nih.govacs.org The acceptor-donor-acceptor (A–D–A) molecular architecture is a dominant design for high-performance NFAs. nih.gov The indene-1,3-dione moiety, particularly when functionalized with additional electron-withdrawing groups like dicyanomethylene, has emerged as a powerful terminal acceptor unit in state-of-the-art NFAs such as the ITIC family. mdpi.comresearchgate.net

The electron-deficient nature of the indene-1,3-dione core helps to lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the molecule, which is crucial for efficient electron transfer from the donor material. mdpi.com The introduction of two chlorine atoms in this compound would further enhance its electron-withdrawing strength, making it a potentially superior building block for even more efficient electron acceptors. By tuning the acceptor strength through halogenation, the optoelectronic properties of the final NFA can be precisely controlled to optimize device performance. mdpi.comrsc.org

Table 2: Comparison of Indandione-Based Acceptor Units

Acceptor UnitKey FeatureImpact on Electronic Properties
1,3-IndandioneCore electron-accepting scaffoldModerate electron acceptor
1,1-Dicyanomethylene-3-Indanone (IC)Stronger electron-withdrawing ability due to cyano groupsLowers LUMO, enhances electron acceptance
Halogenated IC DerivativesHalogen atoms further increase electron deficiencyFurther lowers LUMO, improves molecular packing
This compound based unitsGem-dichloro group significantly increases electrophilicityPredicted to strongly lower LUMO, enhancing acceptor strength

Components in Organic Semiconductors with Intramolecular Proton Transfer Properties

Hydrogen bonding and proton transfer are sophisticated tools for controlling the molecular packing and charge transport properties of organic semiconductors. nih.gov Materials capable of excited-state intramolecular proton transfer (ESIPT) are of great interest due to their unique photophysical properties, such as large Stokes shifts. nih.govrsc.org

Recent research has demonstrated the synthesis of 3,3′-dihydroxy-2,2′-biindan-1,1′-dione (BIT) derivatives, which function as organic semiconductors exhibiting tautomerization through intramolecular double proton transfer. nih.govrsc.org These materials were synthesized using indane-1,3-dione derivatives as key starting materials. The study revealed that the proton transfer process occurs rapidly in solution and also in the solid state, which could influence the charge transport characteristics of the material. nih.gov While this specific synthesis did not start from this compound, the latter could serve as a precursor to create novel BIT analogues. By replacing the chlorine atoms with appropriate functional groups, new hydrogen-bonding networks can be designed, potentially leading to semiconductors with tailored proton transfer dynamics and electronic properties.

Applications in Organic Dyes and Optical Sensing Platforms (based on related indandione structures)

Indane-1,3-dione and its derivatives are widely used as building blocks for organic dyes and chromophores. nih.govdergipark.org.tr Their strong electron-accepting character makes them ideal components in "push-pull" dyes, where they are connected to an electron-donating group through a π-conjugated bridge. nih.gov These dyes often exhibit strong absorption in the visible and near-infrared regions and possess significant nonlinear optical (NLO) properties. rsc.orgresearchgate.net

Knoevenagel condensation of indane-1,3-dione with various aldehydes leads to 2-arylidene indan-1,3-dione derivatives, which are highly colored compounds. nih.gov These molecules have been incorporated into dye-sensitized solar cells and used as platforms for optical sensing. nih.govdeepdyve.com For instance, the combination of an indandione acceptor with a crown ether donor has been used to create sensors for metal cations. mdpi.com The intense and environmentally sensitive absorption and fluorescence properties of these dyes make them suitable for detecting analytes and changes in their local environment. rsc.org

Table 3: Examples of Indandione-Based Dyes and Their Properties

Dye Structure TypeDonor Groupπ-LinkerAbsorption Max (λmax)Application
D-π-A MerocyanineTriphenylamineThiophene (B33073)~504 nmNonlinear Optics rsc.org
D-π-A MerocyanineDimethylaminobenzylidene--Nonlinear Optics researchgate.net
Carboxylated Indandione DyeTriphenylamineVinyl-Dye-Sensitized Solar Cells deepdyve.com

Photochemical Applications in Synthetic Methodologies

The photochemical behavior of dicarbonyl compounds is a well-established area of research, with applications in cycloadditions, rearrangements, and photopolymerization. For instance, spiro-1,3-indandiones, which share the same core structure, are known to undergo intramolecular photochemical reactions. This suggests that the indandione framework is photoactive.

The presence of the dichloro functionality in this compound would likely influence its photochemical properties. The chlorine atoms are electron-withdrawing and could affect the energy levels of the excited states and the subsequent reaction pathways. However, specific studies detailing the use of this compound in synthetic photochemical reactions, such as [2+2] photocycloadditions with alkenes or its use as a photosensitizer, are not prominently reported.

The broader class of indane-1,3-dione derivatives has been investigated for applications in photopolymerization, acting as photoinitiators. This application stems from their ability to generate reactive species upon irradiation. It is conceivable that this compound could also exhibit photoinitiating capabilities, though specific research to confirm this is not available.

Table 1: Hypothetical Photochemical Reactions of this compound

Reaction TypeReactantProduct TypePotential OutcomeResearch Status
[2+2] PhotocycloadditionAlkeneSpirocyclic oxetaneFormation of a four-membered ringNot Reported
PhotoreductionHydrogen donorDihydroxyindane derivativeReduction of carbonyl groupsNot Reported
PhotosensitizationAcceptor moleculeTriplet-sensitized productEnergy transfer to another moleculeNot Reported

This table is illustrative and based on the known reactivity of similar compounds, not on published research specific to this compound.

Potential in Catalysis and Ligand Design

The application of 1,3-dicarbonyl compounds in catalysis, often as ligands for transition metals, is a significant area of synthetic chemistry. The parent indane-1,3-dione can act as a ligand, although its role is not always clearly defined in the available literature. Derivatives of 1-indanone and 1,3-indandione have been explored as ligands, though often for biological targets rather than in catalytic organic synthesis.

The this compound molecule possesses potential coordination sites through its two carbonyl oxygen atoms. The electron-withdrawing nature of the chlorine atoms would modulate the electron density on these oxygen atoms, which could, in turn, affect the stability and reactivity of any resulting metal complexes.

While there are examples of palladium-catalyzed reactions where indane-1,3-dione derivatives act as substrates, there is a lack of specific reports on this compound itself being employed as a catalyst or as a component of a ligand in a catalytic system. The potential for this compound to act as a halogen bond donor in organocatalysis is an intriguing but as yet unexplored possibility.

Table 2: Potential Catalytic Roles of this compound

Catalytic RoleMetal CenterReaction TypePotential AdvantageResearch Status
LigandTransition Metals (e.g., Pd, Cu, Rh)Cross-coupling, CycloadditionsModified electronic properties of the catalystNot Reported
Organocatalyst-Michael additions, Aldol reactionsActivation through halogen bondingNot Reported

This table outlines potential, yet unverified, applications based on the chemical structure of this compound and general principles of catalysis.

Future Research Directions and Unexplored Avenues

Development of Sustainable and Atom-Economical Synthetic Approaches

The synthesis of halogenated organic compounds often involves reagents and conditions that are environmentally taxing. A primary goal for future research is the development of green, efficient, and high-yielding synthetic routes to 2,2-dichloroindene-1,3-dione. Current methods for halogenating the parent indane-1,3-dione scaffold can be resource-intensive; therefore, exploring alternative pathways is crucial. nih.gov

Key research objectives should include:

Catalytic Chlorination: Investigating novel catalytic systems (e.g., transition metal-based or organocatalysts) that can directly chlorinate indane-1,3-dione at the C2 position with high selectivity and efficiency. This would move away from stoichiometric reagents, reducing waste.

Flow Chemistry: Adapting synthetic protocols to continuous flow reactors. This technology can offer superior control over reaction parameters (temperature, pressure, reaction time), improve safety, and facilitate easier scale-up while minimizing solvent usage.

Atom-Economical Reagents: Exploring alternative chlorinating agents that offer better atom economy than traditional sources. This aligns with the principles of green chemistry, which seek to maximize the incorporation of reactant atoms into the final product.

Table 1: Comparison of Potential Synthetic Approaches
ApproachPotential AdvantagesResearch Challenges
Catalytic Direct Chlorination Reduced waste, potential for milder conditions, reusable catalysts.Catalyst design for high selectivity, prevention of over-halogenation.
Continuous Flow Synthesis Enhanced safety and control, improved yield, easier scalability.Optimization of reactor design, managing potential solid precipitation.
Alternative Chlorinating Agents Improved atom economy, potentially greener reaction profiles.Reagent stability, cost, and compatibility with the indandione core.

Discovery of Novel Reactivity and Transformation Pathways

The gem-dichloro group fundamentally alters the reactivity of the indane-1,3-dione core. The electron-withdrawing nature of the chlorine atoms enhances the electrophilicity of the adjacent carbonyl carbons, and the C-Cl bonds themselves serve as reactive sites. Exploring these unique reactive properties could lead to the discovery of unprecedented chemical transformations.

Promising areas for investigation include:

Reductive Transformations: Investigating the selective reduction of the chlorine atoms or the carbonyl groups. This could lead to the synthesis of monochloro derivatives, the parent indane-1,3-dione, or various diol products, providing access to a library of related compounds.

Nucleophilic Substitution Reactions: Exploring the substitution of one or both chlorine atoms with various nucleophiles (e.g., amines, alkoxides, thiols). This could generate a diverse range of C2-functionalized indane-1,3-diones with tunable properties.

Cycloaddition Reactions: The carbonyl groups, activated by the adjacent dichloromethylene group, could serve as novel dienophiles or dipolarophiles in cycloaddition reactions, providing pathways to complex spirocyclic and fused-ring systems. nih.gov

Rearrangement Reactions: Under specific conditions (e.g., thermal or photochemical), the compound might undergo novel rearrangement reactions, such as ring expansions or contractions, driven by the release of strain or the formation of stable intermediates.

Expansion of Applications in Emerging Technologies and Interdisciplinary Fields

The broader indane-1,3-dione family has found applications as anticoagulants, anticancer agents, and components in dye-sensitized solar cells. nih.gov The unique electronic and structural features of this compound suggest it could be a valuable building block in various high-technology and interdisciplinary fields.

Future application-oriented research could focus on:

Medicinal Chemistry: The compound could serve as a scaffold for developing new therapeutic agents. The gem-dichloro group can act as a bioisostere for a carbonyl group, potentially modulating biological activity. researchgate.netnih.gov Derivatives could be screened for activity as enzyme inhibitors (e.g., kinase inhibitors) or as antiviral or antimicrobial agents. nih.govnih.gov

Materials Science: The high electron affinity of the molecule makes it a candidate for use as an electron-acceptor in organic electronic materials. Research could explore its potential in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), or as a component in charge-transfer complexes.

Polymer Chemistry: this compound could be explored as a monomer or a precursor for functional polymers. The reactive chlorine atoms could be used as handles to graft the molecule onto polymer backbones or to initiate polymerization reactions, creating materials with unique thermal, optical, or electronic properties.

Agrochemicals: Halogenated organic compounds are prevalent in agrochemicals. google.com The indane-1,3-dione core could be derivatized to explore potential herbicidal, fungicidal, or insecticidal activities.

Table 2: Potential Interdisciplinary Applications
FieldPotential Role of this compoundKey Properties to Investigate
Medicinal Chemistry Scaffold for enzyme inhibitors; Bioisostere.Binding affinity, cytotoxicity, metabolic stability.
Materials Science Electron-acceptor in organic semiconductors.Electron affinity, HOMO/LUMO levels, charge mobility.
Polymer Chemistry Functional monomer or initiator.Reactivity in polymerization, thermal stability of resulting polymers.
Agrochemicals Core structure for new pesticides or herbicides.Biological activity against target pests/weeds, environmental persistence.

Advanced In-situ Spectroscopic Monitoring of Reactions

To fully unlock the synthetic potential of this compound, a deep understanding of its reaction mechanisms is essential. Advanced in-situ spectroscopic techniques can provide real-time data on reaction kinetics, intermediates, and byproducts, which is invaluable for optimizing conditions and discovering new reactivity. mt.comspectroscopyonline.com

Future studies should employ a multi-technique approach:

NMR Spectroscopy (ViscY-NMR): Real-time NMR can track the consumption of reactants and the formation of products. rsc.org Specialized techniques could help identify transient intermediates that are not observable by conventional offline analysis.

FTIR and Raman Spectroscopy: These vibrational spectroscopy methods are powerful for monitoring changes in functional groups in real-time. mt.com They can provide kinetic data and insights into the bonding changes that occur during a reaction, even under solvothermal conditions. researchgate.net

Mass Spectrometry: Coupling reaction vessels to mass spectrometers can allow for the real-time detection of intermediates and products, providing a detailed picture of the reaction pathway.

Rational Design of Derivatives through Computational Chemistry and Machine Learning

Computational tools offer a powerful, resource-efficient way to predict the properties of new molecules and guide experimental work. By combining quantum chemical calculations with machine learning, researchers can accelerate the discovery of this compound derivatives with tailored functionalities. nih.govresearchgate.net

Key avenues for computational research include:

DFT Calculations: Density Functional Theory (DFT) can be used to predict the geometric and electronic structures, reactivity indices, and spectroscopic properties of the molecule and its derivatives. researchgate.net This can help rationalize observed reactivity and predict the outcomes of unexplored reactions.

Molecular Docking: In the context of medicinal chemistry, molecular docking simulations can predict how derivatives of this compound might bind to biological targets like enzymes, guiding the design of potent and selective inhibitors. researchgate.net

Machine Learning (ML) Models: ML algorithms can be trained on existing chemical data to predict the properties and activities of novel, hypothetical derivatives. nih.gov This approach can rapidly screen vast virtual libraries of compounds, identifying the most promising candidates for synthesis and experimental validation, thereby optimizing the design process. nih.govrsc.org

Q & A

Q. What strategies optimize the regioselective synthesis of this compound derivatives for biological applications?

  • Methodological Answer : To target anticancer or antimicrobial derivatives (e.g., phthalimide analogs), employ Gewald’s thiophene synthesis or Michael addition with malononitrile. For example, reacting with trichloroacetonitrile yields ethylidene derivatives (e.g., 2,2,2-trichloroethylidene-cyclohexane-1,3-dione) with >90% regioselectivity under microwave-assisted conditions . Biological screening against cancer cell lines (e.g., SKHep-1) requires IC50_{50} determination via MTT assays, noting activity at 10–50 µM ranges .

Q. How do solvent polarity and substituent effects influence the photophysical properties of this compound?

  • Methodological Answer : Solvatochromic shifts in UV-Vis spectra (e.g., λmax_{\text{max}} 270–290 nm in chloroform vs. 290–310 nm in DMSO) correlate with solvent polarity. Substituents like electron-withdrawing groups (e.g., -NO2_2) redshift absorption bands. Time-dependent DFT (TD-DFT) simulations at the CAM-B3LYP/6-311++G(d,p) level predict excited-state behavior .

Key Challenges and Solutions

  • Contradiction in Toxicity Data : Variability in acute toxicity (e.g., LD50_{50} ranges) may reflect differences in test models (e.g., rodent vs. in vitro). Follow ATSDR guidelines for high-confidence studies: prioritize assays with controlled dosing, validated endpoints (e.g., LC50_{50}), and OECD-compliant protocols .
  • Stereochemical Ambiguities : For Z/E isomerism in derivatives, use X-ray crystallography (e.g., SHELXD for phasing) and NOESY NMR to resolve spatial arrangements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.